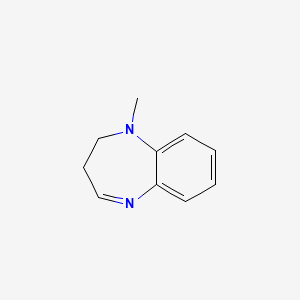
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by a benzene ring fused with a seven-membered diazepine ring, which includes nitrogen atoms at positions 1 and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with ketones. For instance, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield 1,5-benzodiazepines . The reaction typically proceeds under mild conditions and shows good functional group compatibility.
Another method involves the use of γ-Fe2O3@SiO2/Ce(OTf)3 as a catalyst in a one-pot three-component domino reaction. This method allows for the efficient synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Catalysts such as BiCl3 and γ-Fe2O3@SiO2/Ce(OTf)3 are preferred due to their efficiency and recyclability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but with different substituents.
Uniqueness
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. Its methyl group at position 1 and the dihydro nature of the compound contribute to its distinct properties compared to other benzodiazepines.
Propiedades
Número CAS |
787518-40-5 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-7H,4,8H2,1H3 |
Clave InChI |
IIWNRRWSRCQSLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


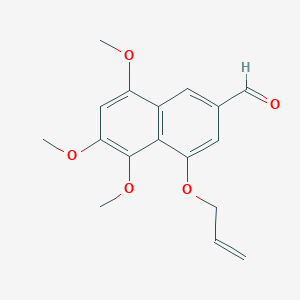
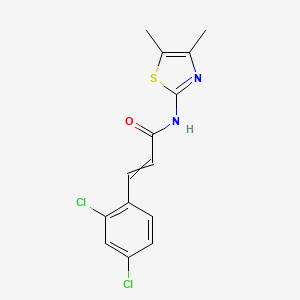
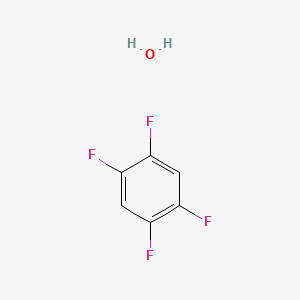


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

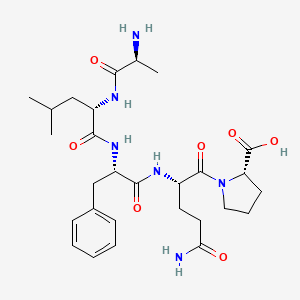
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)

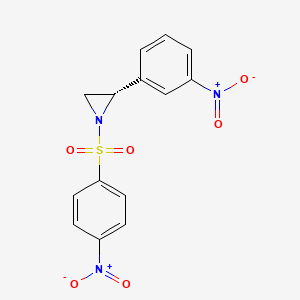

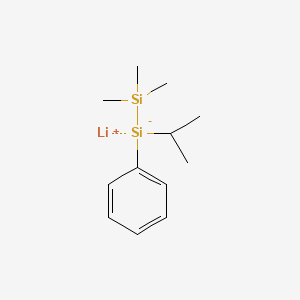
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
